4-Hydroxytestosterone is a synthetic anabolic steroid derived from testosterone, characterized by the presence of a hydroxy group at the fourth carbon position. It is classified as an anabolic steroid with no current therapeutic applications, and its use is prohibited in competitive sports by the World Anti-Doping Agency. The compound was first patented in 1955 by G.D. Searle & Company and is known for its role as a metabolite of formestane, another anabolic agent.
4-Hydroxytestosterone is synthesized through chemical processes and can also be found as a metabolic byproduct of other steroids such as formestane. It is classified under the category of anabolic steroids, which are compounds that promote muscle growth and enhance physical performance. Its chemical formula is , with a molecular weight of approximately 304.43 g/mol .
The synthesis of 4-Hydroxytestosterone typically involves the oxidation of 5α-dihydrotestosterone in an alkaline medium. A commonly referenced method includes:
The final yield reported for this synthesis method is around 16%, with a purity of 98% confirmed via nuclear magnetic resonance spectroscopy .
4-Hydroxytestosterone has a steroidal structure typical of anabolic steroids, featuring four fused rings with specific functional groups:
The molecular structure can be represented as follows:
4-Hydroxytestosterone undergoes various chemical reactions typical for steroids, including:
These reactions are significant for understanding its metabolic pathways and potential effects on the body.
4-Hydroxytestosterone exerts its effects primarily through interaction with androgen receptors in target tissues:
This mechanism underlies its classification as an anabolic agent, promoting muscle hypertrophy while potentially inhibiting catabolic processes mediated by glucocorticoids .
Relevant data include:
4-Hydroxytestosterone (4-OHT; IUPAC name: (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one) is a synthetic testosterone derivative with the molecular formula C₁₉H₂₈O₃ and a molar mass of 304.43 g/mol [2] [6]. Its structure retains the core androstane skeleton but incorporates a hydroxyl group (-OH) at the C4 position, replacing the typical C4-C5 double bond in testosterone. This modification significantly alters its electronic properties, evidenced by a calculated cLogP of 3.2 (indicating moderate lipophilicity) and two hydrogen-bond donor sites [3] [6]. Spectroscopic characterization confirms a conjugated enone system (C3-carbonyl and C4-C5 alkene), observable via UV absorption at ~240 nm and distinct mass spectral fragmentation patterns [6].
Table 1: Key Physicochemical Properties of 4-Hydroxytestosterone
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₈O₃ |
Molar Mass | 304.43 g/mol |
Hydrogen Bond Donors | 2 (C4-OH, C17β-OH) |
Hydrogen Bond Acceptors | 3 (C3=O, C4-OH, C17β-OH) |
Calculated logP (XLogP3) | 3.2 |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)O |
The C4 hydroxyl group exhibits β-configuration, positioned above the steroid plane, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) studies [2] [6]. This stereochemistry is critical for receptor binding, as the α-epimer shows reduced androgen receptor (AR) affinity. The molecule contains six chiral centers (C8, C9, C10, C13, C14, C17), all matching the natural testosterone configuration: 8R,9S,10R,13S,14S,17S [3]. The C17β-hydroxyl group is essential for AR activation, while the C4β-OH impedes aromatization to estrogenic metabolites—a key distinction from testosterone [2]. Potential isomerism exists at C3 (keto-enol tautomerism) and C5 (via 5α/5β-reduction), though the 4-hydroxy-Δ⁴-3-ketone form dominates physiologically [6].
The first synthesis was patented by G.D. Searle & Company (US Patent 2,762,818) in 1955, involving:
Table 2: Structural and Functional Comparison of Testosterone Derivatives
Compound | C4 Modification | Anabolic:Androgenic Ratio | Key Functional Attributes |
---|---|---|---|
Testosterone | Δ⁴-double bond | 1:1 | Aromatizable; strong androgenicity |
4-Hydroxytestosterone | 4β-hydroxyl | Moderate (~3:1)* | Non-aromatizable; anti-aromatase activity |
Clostebol | 4α-chloro | High (~10:1) | Non-aromatizable; enhanced stability |
Structurally, 4-OHT replaces testosterone’s C4-C5 double bond with a C4β-hydroxyl group, reducing planarity and electron density at C3. This suppresses aromatization (unlike testosterone) and introduces mild anti-aromatase activity [2] [3]. Compared to clostebol (4-chlorotestosterone), 4-OHT’s polar hydroxyl group reduces membrane permeability but enhances hydrogen-bonding interactions with the androgen receptor’s ligand-binding domain [2] [6]. The C4-OH also increases susceptibility to phase II metabolism (glucuronidation/sulfation) versus clostebol’s halogen-induced stability [3].
Fig 1. Structural Evolution from TestosteroneTestosterone → 4-Hydroxytestosterone
: Δ⁴-bond replaced with 4β-OHTestosterone → Clostebol
: Δ⁴-bond replaced with 4α-Cl
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7